molecular formula C10H11N3 B13929758 4-(2-Phenylethyl)-4h-1,2,4-triazole CAS No. 36175-44-7

4-(2-Phenylethyl)-4h-1,2,4-triazole

Cat. No.: B13929758
CAS No.: 36175-44-7
M. Wt: 173.21 g/mol
InChI Key: HLZRFEXUHVTTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylethyl)-4h-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)-4h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with hydrazine and an appropriate carbonyl compound to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethyl)-4h-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Phenylethyl)-4h-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)-4h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenylethyl)-4h-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to similar compounds .

Properties

CAS No.

36175-44-7

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-phenylethyl)-1,2,4-triazole

InChI

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-7-13-8-11-12-9-13/h1-5,8-9H,6-7H2

InChI Key

HLZRFEXUHVTTIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.